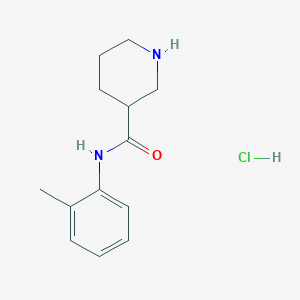

N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride

Overview

Description

N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride, also known as NMPH, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of approximately 140°C and is soluble in water and most organic solvents. NMPH is commonly used in organic synthesis, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies. In

Scientific Research Applications

Anesthetic Applications

“N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is structurally related to prilocaine, a local anesthetic used in dentistry and for minor surgeries . As a derivative, it may share similar pharmacological properties, potentially acting as a local anesthetic by blocking sodium channels and reducing neuronal membrane permeability to sodium ions. This can lead to a decrease in depolarization, preventing the initiation and transmission of nerve impulses.

Mechanism of Action

Target of Action

Similar compounds, such as prilocaine, are known to act on sodium channels on the neuronal cell membrane .

Mode of Action

N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride, like prilocaine, may bind to the intracellular surface of sodium channels, blocking the subsequent influx of sodium into the cell . This action prevents the propagation of action potentials, thereby inhibiting nerve function . When the compound diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

It’s plausible that it may influence pathways related to neuronal signaling due to its potential interaction with sodium channels .

Pharmacokinetics

Prilocaine, a similar compound, is known to bind to the intracellular surface of sodium channels, which may suggest a similar mechanism of action .

Result of Action

Based on its potential interaction with sodium channels, it may inhibit nerve function and prevent the propagation of action potentials .

Action Environment

The action of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride may be influenced by various environmental factors. For instance, the solvation of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . This suggests that the action, efficacy, and stability of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride could also be influenced by its environment.

properties

IUPAC Name |

N-(2-methylphenyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11;/h2-3,5,7,11,14H,4,6,8-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWSRVRYJPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

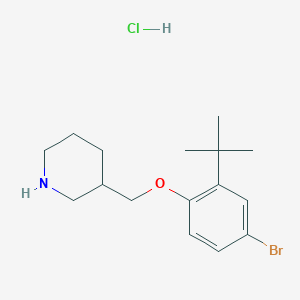

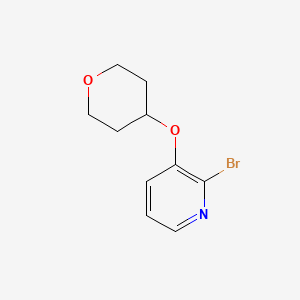

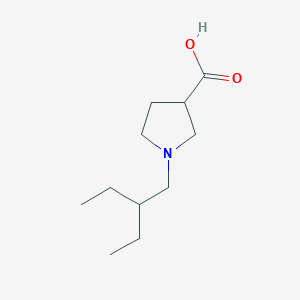

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)

![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)

![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)

![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)